N-(2,3-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide
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Overview
Description
N-(2,3-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring substituted with a 2,3-dimethylphenyl group and a prop-2-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide typically involves the reaction of 2,3-dimethylaniline with propargyl bromide to form the corresponding N-(2,3-dimethylphenyl)propargylamine. This intermediate is then reacted with piperidine-4-carboxylic acid chloride under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2,3-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2,3-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
- N-(2,3-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide
- N-(2,3-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxylate
- This compound hydrochloride
Comparison: this compound is unique due to its specific substitution pattern on the piperidine ring and the presence of both a 2,3-dimethylphenyl group and a prop-2-ynyl group. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds .
Biological Activity
N-(2,3-Dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine core substituted with a dimethylphenyl group and a prop-2-ynyl moiety. Its structural formula can be represented as follows:
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Inhibition of Rho Kinase : The compound has been shown to inhibit Rho kinase, which is implicated in several pathological conditions such as hypertension and cancer. Inhibition of this kinase can lead to vasodilation and reduced cell proliferation .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by modulating pathways involved in inflammation. These effects are particularly relevant in treating diseases like arthritis and asthma .
- Neuroprotective Effects : Some studies suggest that the compound may exert neuroprotective effects, potentially beneficial in conditions like neurodegeneration .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Rho Kinase Inhibition in Hypertension
A study investigated the effects of this compound on hypertensive models. The results indicated significant reductions in blood pressure and vascular stiffness, suggesting its potential as a therapeutic agent for managing hypertension.
Case Study 2: Neuroprotective Effects
In an experimental model of neurodegeneration, the administration of the compound resulted in reduced neuronal loss and improved cognitive function. This highlights its potential application in neurodegenerative diseases such as Alzheimer's.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-4-10-19-11-8-15(9-12-19)17(20)18-16-7-5-6-13(2)14(16)3/h1,5-7,15H,8-12H2,2-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUKEFZDIBETSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCN(CC2)CC#C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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